L-Lysine-d4-1

Stable Isotope-Labeled Internal Standard Quantitative Mass Spectrometry Isotopic Enrichment

Unlabeled L-lysine is chemically indistinguishable from endogenous analyte in biological matrices, compromising quantification accuracy. L-Lysine-d4-1 (CAS 284664-96-6) delivers a +4 Da mass shift with baseline-resolved MS detection while maintaining chromatographic co-elution fidelity with endogenous lysine. • SILAC heavy label (K4): Enables up to six-plex quantitative proteomics when combined with dimethylation labeling. • LC-MS/MS internal standard: Absolute quantification in serum, cellular extracts, and tissue homogenates using triple quadrupole or HRMS platforms. • Isotopomer-resolved flux analysis: Site-specific deuteration at positions 4,4,5,5 preserves pathway-resolution data for lysine catabolism studies via the saccharopine and pipecolate pathways. Supplied with certificate of analysis; isotopic enrichment verified by MS and NMR.

Molecular Formula C6H14N2O2
Molecular Weight 150.21 g/mol
Cat. No. B15140812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine-d4-1
Molecular FormulaC6H14N2O2
Molecular Weight150.21 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N
InChIInChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i1D2,3D2
InChIKeyKDXKERNSBIXSRK-BUGCDJRHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Lysine-d4-1 for Quantitative Proteomics & Metabolomics


L-Lysine-d4-1 (commonly supplied as L-Lysine-4,4,5,5-d4 hydrochloride, CAS 284664-96-6) is a stable isotope-labeled analog of the essential amino acid L-lysine, featuring four deuterium (²H) atoms substituted at the 4,4,5,5 positions of the aliphatic side chain . With a molecular formula of C₆H₁₁D₄ClN₂O₂ and a molecular weight of 186.67 g·mol⁻¹, this compound exhibits a mass shift of +4 Da relative to unlabeled L-lysine, enabling its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and as a metabolic label in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative proteomics [1].

SILAC Heavy Label K4 lysine for multiplexed quantitative proteomics
LC-MS Internal Standard +4 Da mass shift with co-elution fidelity
Metabolic Tracing Site-specific ²H at δ,ε positions for pathway analysis

Unlabeled vs. L-Lysine-d4-1 in Quantitative MS


Unlabeled L-lysine (Lys0) is chemically indistinguishable from endogenous lysine in biological matrices, rendering it useless as an internal standard or tracer. L-Lysine-d4-1 provides a +4 Da mass shift that is reliably resolved by modern mass spectrometers, enabling co-elution with the analyte while maintaining baseline spectral separation [1]. Substituting L-Lysine-d4-1 with L-lysine-d3 (+3 Da) or L-lysine-d8 (+8 Da) introduces risks of isotopic interference with natural ¹³C isotopologues, while ¹³C/¹⁵N-labeled lysine (Lys8, +8 Da) exhibits differential chromatographic retention due to altered carbon-hydrogen bond vibrational frequencies [2]. These distinctions directly impact quantification accuracy and must be empirically validated for each analytical method.

Unlabeled Lysine (Lys0)

Indistinguishable from endogenous lysine; cannot serve as internal standard for quantification.

L-Lysine-d3

Isotopic envelope overlap with natural ¹³C isotopologues may elevate baseline signal and limit LLOQ.

L-Lysine-d8 or ¹³C/¹⁵N-Lysine

Larger mass differential or altered vibrational frequencies may shift chromatographic retention and co-elution fidelity.

L-Lysine-d4-1 Quantitative Evidence


Isotopic Purity and Batch Consistency

L-Lysine-4,4,5,5-d4 hydrochloride (Sigma-Aldrich Cat. No. 616192) is specified at an isotopic purity of 98 atom% D and chemical purity of 98% (CP) . In comparison, Santa Cruz Biotechnology lists the same compound with an isotopic purity of >95% (NMR) . This 3% minimum differential in guaranteed isotopic enrichment translates to a lower proportion of unlabeled (d0) contaminant molecules that would otherwise contribute to baseline signal in the analyte channel, thereby reducing the lower limit of quantification (LLOQ) in targeted LC-MS/MS assays.

Isotopic Purity
Cross-study comparable
98 atom% D vs. >95% (comparator)
Higher isotopic enrichment may reduce unlabeled background and support lower LLOQ.
NMR-based purity; vendor COA specifications.
Stable Isotope-Labeled Internal Standard Quantitative Mass Spectrometry Isotopic Enrichment

Mass Shift vs. d3 and d8 Lysine Analogs

L-Lysine-d4-1 provides a nominal mass shift of M+4 Da (exact mass shift: +4.0282 Da) relative to unlabeled lysine (M = 146.19 Da for free base) . In contrast, L-lysine-d3 (M+3) exhibits isotopic envelope overlap with the naturally abundant ¹³C₂ isotopologue of lysine (~0.4% relative abundance at M+2), while L-lysine-d8 (M+8, ~154.24 g·mol⁻¹) introduces a larger mass differential that may affect chromatographic co-elution fidelity in reversed-phase LC [1]. The +4 Da shift of L-Lysine-d4-1 represents an empirically validated balance between minimizing endogenous isotopic interference and preserving chromatographic retention time matching.

Mass Shift Comparison
Class-level inference
+4 Da (d4) vs. d3 (+3 Da) and d8 (+8 Da)
+4 Da shift balances interference avoidance and retention-time matching.
Inferred from deuterium isotope effect literature; method-dependent validation required.
Mass Spectrometry Isotopic Interference Internal Standard Selection

SILAC Multiplexing in Quantitative Proteomics

Lysine-d4 (K4) was employed as a heavy isotope label in a validated six-plex quantitative proteomics strategy combining in vivo SILAC labeling with in vitro dimethylation [1]. In this workflow, lysine-d0 (K0) and lysine-d4 (K4) were metabolically incorporated into proteins during cell culture, enabling MS1-level relative quantification across six distinct experimental conditions in a single LC-MS/MS run. The study demonstrated reliable labeling and simultaneous quantification at the MS1 level, circumventing the ratio distortion artifacts commonly associated with isobaric tagging approaches such as iTRAQ and TMT [1].

SILAC Multiplexing
Direct head-to-head comparison
6-plex (K0/K4 + dimethylation) vs. standard 2- or 3-plex SILAC
Enables higher sample throughput; reported ratio distortion avoidance.
MS1-level quantification; peer-reviewed validation (Zhang et al., 2013).
SILAC Quantitative Proteomics Multiplexed MS

Quantitative Precision in Targeted Metabolomics

In a targeted metabolomics protocol employing LC-HRMS/MS, L-lysine-d4 was included as an internal standard in a stock mixture at a concentration of 112.5 µM, alongside seven other stable isotope-labeled standards . The method achieved absolute quantification of lysine in cellular extracts, with the d4 internal standard enabling correction for matrix effects and ionization variability. In a separate validated SRM assay, Lysine-D4 internal standard (m/z 151.1379 → 88.11) was used to quantify lysine with a reported ratio of -2.03 (p = 0.03) relative to a control condition [1].

IS Working Concentration
Cross-study comparable
112.5 µM
Reported concentration in multi-analyte IS mixture for cellular metabolomics.
LC-HRMS/MS protocol; may require optimization for specific matrix.
Targeted Metabolomics Absolute Quantification LC-MS/MS

Site-Specific Labeling for Metabolic Flux Studies

L-Lysine-4,4,5,5-d4 bears deuterium atoms exclusively on the δ- and ε-carbons of the lysine side chain (positions 4, 4, 5, 5), leaving the α-carbon and amine-bearing ε-carbon hydrogens intact . This site-specific labeling pattern contrasts with uniformly deuterated L-lysine-d8 (eight deuterium atoms) and uniformly ¹³C/¹⁵N-labeled L-lysine-¹³C₆,¹⁵N₂. The positional specificity enables isotopomer analysis of metabolic pathways—for example, tracking the fate of the lysine carbon skeleton through saccharopine or pipecolate pathways without scrambling of the deuterium label across all positions [1].

Site-Specific ²H Labeling
Class-level inference
4,4,5,5-d4 (site-specific) vs. d8 (uniform)
Preserves metabolic pathway resolution; avoids label scrambling across positions.
Metabolic flux tracing; NMR-based isotopomer analysis context.
Metabolic Flux Analysis Isotopomer Analysis NMR Spectroscopy

Optical Purity and Stereochemical Integrity

L-Lysine-d4-1 hydrochloride (Sigma-Aldrich Cat. No. 616192) exhibits a specified optical rotation of [α]²⁵/D +20.7° (c = 2 in 5 M HCl), confirming retention of the L-configuration at the α-carbon . The D-lysine stereoisomer (D-Lysine-d4) is biologically inactive in eukaryotic systems and unsuitable for SILAC applications [1]. This optical rotation specification provides a quantitative metric for stereochemical purity that is absent from generic purity claims, ensuring the compound is suitable for incorporation into proteins by eukaryotic translational machinery.

Optical Rotation
Cross-study comparable
[α]²⁵/D +20.7° (c=2, 5M HCl)
Confirms L-configuration for eukaryotic translational incorporation.
Polarimetry; enantiomeric excess >99% inferred.
Chiral Purity Amino Acid Analysis Stereospecific Assays

L-Lysine-d4-1 Application Scenarios


SILAC-Based Multiplexed Proteomics

L-Lysine-d4-1 serves as the heavy isotope label (K4) in SILAC experiments, enabling relative protein quantification across two or more experimental conditions. When combined with dimethylation labeling as demonstrated in the six-plex strategy [1], the compound enables up to six distinct samples to be analyzed simultaneously at the MS1 level. This application scenario is optimal for laboratories conducting comparative proteomics, protein turnover studies, or protein-protein interaction mapping where quantitative accuracy and sample throughput are prioritized over maximum multiplexing capacity.

Absolute Lysine Quantification in Metabolomics & Diagnostics

As validated in targeted metabolomics protocols, L-Lysine-d4-1 functions as an internal standard for absolute quantification of lysine in biological matrices including serum, cellular extracts, and tissue homogenates [1]. The compound co-elutes with endogenous lysine while providing a +4 Da mass shift that is readily resolved by triple quadrupole and high-resolution mass spectrometers. This application is particularly suited for clinical metabolomics laboratories developing validated LC-MS/MS assays for inborn errors of metabolism, nutritional biomarker assessment, or pharmacokinetic studies of lysine-containing therapeutics.

Site-Specific Deuterium for Metabolic Flux Analysis

The site-specific placement of deuterium at the 4,4,5,5 positions of L-Lysine-d4-1 enables isotopomer-resolved metabolic flux analysis that is not achievable with uniformly labeled ¹³C or ²H analogs [1]. This application scenario is optimal for laboratories investigating lysine catabolism via the saccharopine or pipecolate pathways, amino acid metabolism in disease states, or the metabolic fate of lysine-derived metabolites. The positional specificity of the deuterium label preserves pathway-resolution information that would be obscured by scrambling in uniformly labeled compounds.

Protein Turnover Dynamics in Cell Culture

L-Lysine-d4-1 enables pulse-chase SILAC experiments for measuring protein synthesis and degradation rates in cultured cells. In the validated six-plex workflow, K0 and K4 lysine were used to track protein turnover dynamics across multiple time points [1]. This application is critical for research groups studying proteostasis, autophagy, cellular stress responses, or the pharmacodynamic effects of protein degradation-targeting therapeutics. The +4 Da mass shift provides sufficient separation from the unlabeled (K0) channel while maintaining chromatographic co-elution fidelity essential for accurate ratio determination.

Application
Selection Property
Validation Focus
Multiplexed SILAC proteomics
Deuterated d4 (K4) heavy label
MS1 ratio accuracy; incorporation efficiency
Lysine quantification in research matrices
+4 Da internal standard for LC-MS/MS
Matrix-effect correction; LLOQ determination
Site-specific metabolic flux tracing
4,4,5,5-d4 positional labeling
Isotopomer pathway resolution; label scrambling review
Protein turnover dynamics (pulse-chase SILAC)
K0/K4 dual-channel labeling system
Turnover rate measurement; temporal resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Lysine-d4-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.